

BPR1J-097 tumor regression vs other kinase inhibitors

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Compound Focus: bpr1j-097

CAS No.: 1327167-19-0

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Insights on a Related Compound: BPR1J-340

Although data on **BPR1J-097** was not located, the search revealed detailed preclinical studies on **BPR1J-340**, a novel and potent inhibitor targeting **FLT3** (FMS-like tyrosine kinase 3), a key driver in Acute Myeloid Leukemia (AML) [1]. The quantitative data from these studies is summarized in the table below.

Parameter	Experimental Data for BPR1J-340
Biochemical Activity (IC ₅₀)	25 ± 5 nM (against FLT3 kinase) [1]
Cellular Proliferation (GC ₅₀)	~5 nM (in FLT3-ITD+ MOLM-13 & MV4;11 cells) [1]
Target Phosphorylation (IC ₅₀)	~1 nM (inhibition of FLT3-ITD & STAT5 phosphorylation in MV4;11 cells) [1]
In Vivo Efficacy	Pronounced tumor growth inhibition and regression in FLT3-ITD+ AML murine xenograft models [1]
Key Synergistic Combination	HDAC inhibitor Vorinostat (SAHA); induces apoptosis via Mcl-1 down-regulation [1]

Experimental Methodologies

The data on BPR1J-340 was generated through standard, rigorous preclinical protocols [1]. The workflow for these key experiments can be visualized as follows:



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The methodologies for the key experiments highlighted in the diagram are as follows:

- **In Vitro Kinase Activity Assay: The biochemical potency (IC₅₀) of BPR1J-340 was determined using a Kinase-Glo assay.** This method measures kinase activity by quantifying the amount of ATP remaining in solution after the phosphorylation reaction. A decrease in signal indicates kinase activity, which is inhibited by the drug [1].
- **Western Blotting:** This technique was used to confirm the compound's effect on its direct target and downstream signaling pathways. Cell lysates from treated FLT3-ITD+ cells were analyzed with specific antibodies to show inhibition of FLT3 phosphorylation (at Tyr591) and its key downstream effector, STAT5 [1].
- **In Vivo Xenograft Study: The antitumor efficacy was evaluated in mouse models. FLT3-ITD+ leukemia cells (e.g., MOLM-13) were implanted into immunodeficient mice. After tumors were established, mice were treated with BPR1J-340 or a control, and tumor volume was measured over time to demonstrate growth inhibition and regression [1].**

Future Research Directions

To build a more comprehensive comparison guide, you could consider exploring these advanced and emerging areas in kinase inhibitor research:

- **Binding Mode Analysis:** The correlation between inhibitor binding and functional inhibition can be complex. Using more physiologically relevant kinase constructs (including domains beyond the catalytic subunit) and determining IC₅₀ values can provide more reliable data [2]. Machine learning models are also being developed to better predict inhibitor binding modes [3].
- **Selectivity Profiling:** Understanding off-target effects is crucial. Computational tools like **KinomeFEATURE** allow for large-scale kinase inhibitor selectivity profiling by comparing the 3D

microenvironments of ATP-binding pockets across the kinome, helping to predict potential off-targets and explain drug side effects [4].

- **Emerging Therapeutic Strategies:** Beyond classic ATP-competitive inhibitors, new strategies are gaining traction. These include:
 - **Kinase Degraders:** Such as **PROTACs**, which use small molecules to tag kinases for ubiquitination and degradation by the proteasome [5].
 - **Protein-Kinase Interaction Inhibitors (PKIIs):** These disrupt the interaction between kinases and their substrates or regulatory proteins without affecting ATP binding [5].
 - **Allosteric Inhibitors:** Which bind outside the highly conserved ATP pocket, offering the potential for greater selectivity [6].

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